![molecular formula C11H23ClN2O3 B2481459 (2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride CAS No. 2253619-45-1](/img/structure/B2481459.png)

(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is part of a class of synthetic peptides that have been studied for their unique structural and functional properties. The interest in such compounds arises from their potential in biomedical applications, including as therapeutic agents or in the design of novel materials.

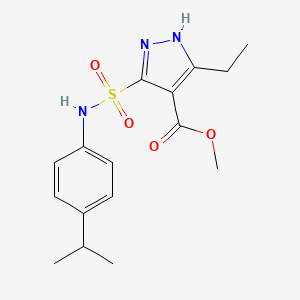

Synthesis Analysis

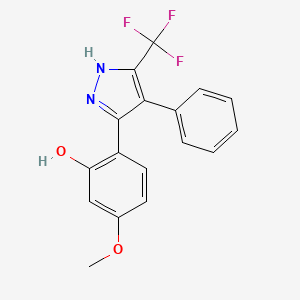

The synthesis of peptides containing specific stereochemical configurations, like the one described, involves complex synthetic strategies. These strategies often utilize asymmetric synthesis techniques to achieve the desired chirality and configuration. For example, the asymmetric synthesis of α-(Trifluoromethyl)-containing α-amino acids showcases the development of methods for introducing specific stereochemical elements into peptide chains (Aceña et al., 2012).

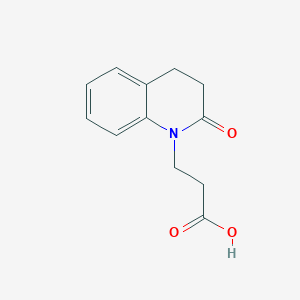

Molecular Structure Analysis

The molecular structure of peptides, including those containing alpha-aminoisobutyric acid (Aib), plays a crucial role in their biological activity. The introduction of Aib into peptides limits the range of accessible backbone conformations, favoring structures in the right- or left-handed 3(10)/alpha-helical regions. This structural rigidity is key to their function and potential applications (Prasad & Balaram, 1984).

Chemical Reactions and Properties

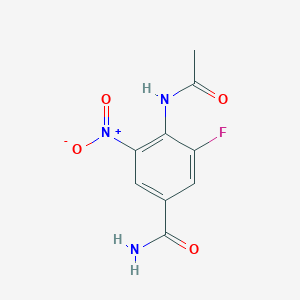

The chemical reactivity of peptides, including those with specific substituents like in the mentioned compound, can be influenced by their stereochemistry and the nature of their side chains. For instance, the synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones illustrate how substituent patterns affect chemical reactivity and potential biological activity (Sosnovskikh, 2018).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their practical applications. These properties are determined by the compound's molecular structure and can significantly impact its behavior in biological systems.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, are essential for understanding how these peptides function in various environments. Studies on the synthesis, spectroscopic, and structural properties of novel substituted compounds provide insights into how specific chemical modifications influence these properties (Issac & Tierney, 1996).

Aplicaciones Científicas De Investigación

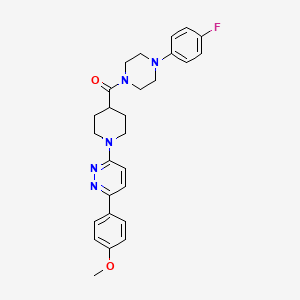

Enzyme-Catalyzed Hydrolysis and Synthesis

The action of L-aminoacylase and L-amino acid oxidase on related compounds like 2-amino-3-methylpent-4-enoic acid demonstrates an alternative route to achieving stereochemically pure compounds. This process has applications in synthesizing specific amino acids like L-alloisoleucine (Bakke et al., 1999).

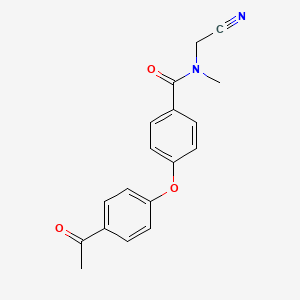

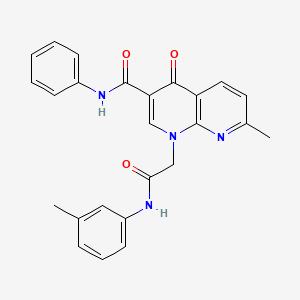

Pharmaceutical Development

The compound has been used in designing angiotensinogen transition-state analogues, particularly in the synthesis of renin inhibitory peptides. This demonstrates its utility in developing potent inhibitors for specific biological processes (Thaisrivongs et al., 1987).

Fluorinated Amino Acid Synthesis

It also plays a role in the stereoselective synthesis of fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, which are valuable in various scientific applications (Pigza et al., 2009).

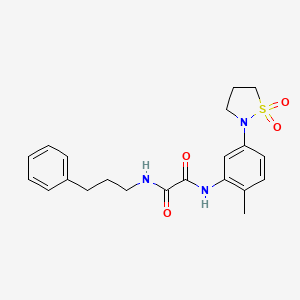

Interactions with Surfactants

The interactions of related dipeptides with surfactants like sodium dodecyl sulfate have been studied, providing insights into molecular interactions in aqueous solutions, relevant in fields like biochemistry and material science (Yan et al., 2010).

Amino Acid Resolution and Analysis

This compound is also involved in the resolution of amino acids, as demonstrated by studies focusing on the preparation of specific amino acids and their constituents (Shimohigashi et al., 1976).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16;/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16);1H/t8-,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHXDBJIFKDSNL-RJUBDTSPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](C(C)C)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9'-Chloro-2'-(4-fluorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2481377.png)

![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2481385.png)

![7-[4-(cyclopentylacetyl)piperazin-1-yl]-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2481386.png)

![N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2481389.png)

![Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2481396.png)